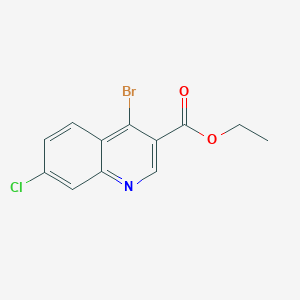

Ethyl 4-bromo-7-chloroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-bromo-7-chloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9BrClNO2 and a molecular weight of 314.57 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-7-chloroquinoline-3-carboxylate typically involves the reaction of 4-bromo-7-chloroquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process . The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to promote the esterification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-7-chloroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, carboxylic acids, and other functionalized compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various therapeutic areas:

Antimicrobial Activity

Ethyl 4-bromo-7-chloroquinoline-3-carboxylate exhibits notable antimicrobial properties. In vitro studies have revealed its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

These findings suggest potential applications in treating bacterial infections, particularly in drug-resistant cases.

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation. Mechanistic studies suggest that it interacts with DNA and various enzymes involved in cell cycle regulation. For instance, it may induce apoptosis in cancer cells through the disruption of mitochondrial function and activation of caspases.

Biological Research Applications

This compound is used as a molecular probe to study biological pathways. Its ability to intercalate into DNA makes it a valuable tool for understanding gene expression and regulation.

Structure-Activity Relationship (SAR)

The unique structural features of this compound are crucial for its biological activity. The presence of the bromine atom at the 4-position and the chloro group at the 7-position significantly enhance its reactivity and interaction with biological targets.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as an effective agent against multi-drug resistant strains of bacteria, highlighting its relevance in developing new antibiotics.

-

Cancer Cell Line Research :

- In experiments involving various cancer cell lines, this compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The study provided insights into its mechanism of action involving apoptosis induction.

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | Contains chlorine instead of bromine | Different halogen substitution affects reactivity |

| Ethyl 2,4-dimethylquinoline-3-carboxylate | Lacks halogen substitution | Simpler structure may lead to different properties |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylic acid | Hydroxyl group instead of an ethyl ester | Altered solubility and reactivity due to hydroxyl group |

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-7-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

- Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

- Ethyl 2-chloroquinoline-3-carboxylate

Uniqueness

Ethyl 4-bromo-7-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-bromo-7-chloroquinoline-3-carboxylate is a derivative of the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its antimalarial, anticancer, and antioxidant activities, supported by various studies and data.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromo and a chloro substituent on the quinoline ring, along with a carboxylate group. The synthesis of this compound typically involves reactions that modify the quinoline scaffold to enhance its biological efficacy.

Antimalarial Activity

Numerous studies have evaluated the antimalarial properties of quinoline derivatives, including this compound. A significant study reported that various 7-chloroquinoline derivatives exhibited moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values indicating their potency.

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| This compound | TBD | TBD |

| Compound 2 | 35.29 | Moderate |

| Compound 3 | 25.37 | High |

| Compound 9 | 11.92 | Very High |

Note: TBD indicates that specific IC50 values for this compound need to be determined through further studies.

The study indicated that compounds with electron-donating groups, such as methoxy groups, significantly enhanced antimalarial activity by facilitating electron transfer to the parasite's proteins, leading to their destruction .

Anticancer Activity

In addition to its antimalarial properties, this compound has been investigated for its anticancer potential. Research has shown that various quinoline derivatives can induce cytotoxic effects in multiple cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed several quinoline derivatives against human breast cancer (MCF-7), cervical carcinoma (HeLa), and colon carcinoma (HCT-116) cell lines. The findings revealed that specific derivatives exhibited significant cytotoxicity:

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A | 20.1 | 14 | TBD |

| Compound B | TBD | TBD | TBD |

The mechanisms of action were attributed to interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Antioxidant Activity

The antioxidant properties of quinoline derivatives are also noteworthy. Research has demonstrated that certain compounds can scavenge free radicals and reduce lipid peroxidation levels, contributing to their therapeutic potential.

Table 2: Antioxidant Activity of Quinoline Derivatives

| Compound | Lipid Peroxidation Reduction (%) | Nitric Oxide Scavenging Activity (%) |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | 85 | 70 |

| Compound D | TBD | TBD |

These findings suggest that this compound may possess significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Properties

Molecular Formula |

C12H9BrClNO2 |

|---|---|

Molecular Weight |

314.56 g/mol |

IUPAC Name |

ethyl 4-bromo-7-chloroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-5-7(14)3-4-8(10)11(9)13/h3-6H,2H2,1H3 |

InChI Key |

VZPRIBZDSIBRGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.